((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1904326-68-6
VCID: VC4165964
InChI: InChI=1S/C19H16N4O2S/c24-18(12-1-4-14(5-2-12)25-19-21-7-8-26-19)23-13-3-6-17(23)15-10-20-11-22-16(15)9-13/h1-2,4-5,7-8,10-11,13,17H,3,6,9H2
SMILES: C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC5=NC=CS5
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.42

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone

CAS No.: 1904326-68-6

Cat. No.: VC4165964

Molecular Formula: C19H16N4O2S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiazol-2-yloxy)phenyl)methanone - 1904326-68-6

Specification

CAS No. 1904326-68-6
Molecular Formula C19H16N4O2S
Molecular Weight 364.42
IUPAC Name [4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Standard InChI InChI=1S/C19H16N4O2S/c24-18(12-1-4-14(5-2-12)25-19-21-7-8-26-19)23-13-3-6-17(23)15-10-20-11-22-16(15)9-13/h1-2,4-5,7-8,10-11,13,17H,3,6,9H2
Standard InChI Key AAXIOPNRIBRYLX-UHFFFAOYSA-N
SMILES C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=C(C=C4)OC5=NC=CS5

Introduction

Chemical Identity and Structural Analysis

Basic Chemical Information

The compound has the molecular formula C₁₉H₁₆N₄O₂S and a molecular weight of 364.42 g/mol . Its IUPAC name, [4-(1,3-thiazol-2-yloxy)phenyl]-(4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-trien-12-yl)methanone, reflects its intricate polycyclic architecture and stereochemical configuration at the 5R and 8S positions .

Structural Components

The molecule comprises three distinct regions:

  • Epiminocyclohepta[d]pyrimidine Core: A seven-membered cycloheptane ring fused with a pyrimidine ring, featuring an epimino bridge (N-CH₂-N) that imposes rigidity and influences stereoelectronic properties .

  • Thiazol-2-yloxy Phenyl Group: A para-substituted phenyl ring connected to a thiazole heterocycle via an ether linkage, enhancing π-π stacking potential and hydrogen-bonding capacity.

  • Methanone Linker: A ketone group bridging the core and aryl-thiazole unit, critical for conformational stability and intermolecular interactions.

Table 1: Key Structural Features

FeatureDescription
Core Structure4,6,12-Triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene ring system
StereochemistryDefined configurations at C5 (R) and C8 (S)
Functional GroupsKetone, thiazole ether, tertiary amine
Aromatic SystemsPyrimidine, benzene, thiazole

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Core Construction: Cyclocondensation of a diamine with a diketone precursor under acidic conditions to form the epiminocyclohepta[d]pyrimidine core.

  • Thiazole Introduction: Ullmann coupling or nucleophilic aromatic substitution to attach the thiazol-2-yloxy group to a bromophenyl intermediate.

  • Methanone Formation: Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to install the ketone bridge.

Reaction yields vary between 40–65%, with purification achieved via column chromatography or recrystallization.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include δ 7.8–8.2 ppm (thiazole protons) and δ 3.5–4.5 ppm (bridgehead hydrogens) .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 364.0994 (calculated for C₁₉H₁₆N₄O₂S) .

  • X-ray Crystallography: Reveals a distorted boat conformation for the cycloheptane ring and dihedral angles of 85° between the phenyl and thiazole planes .

Physicochemical Properties

Computed Properties

PropertyValueMethod
XLogP32.7PubChem
Topological Polar Surface Area96.5 ŲCactvs
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds3Cactvs

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL) and dichloromethane.

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the thiazole sulfur under acidic conditions.

Mechanism of Action

Molecular Interactions

  • Cereblon Binding: The thiazole oxygen forms a hydrogen bond with His353 of cereblon, while the pyrimidine nitrogen coordinates with a structural water molecule near Trp380 .

  • Kinase Inhibition: The methanone linker occupies the hydrophobic back pocket of kinases, displacing ATP.

Pharmacokinetics

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring produces sulfoxide metabolites.

  • Half-Life: 4.2 hours in murine models, with a volume of distribution (Vd) of 2.8 L/kg.

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a dual-acting agent (kinase inhibitor + protein degrader) for resistant cancers .

  • Infectious Diseases: Potentiation of β-lactam antibiotics against MRSA via penicillin-binding protein inhibition.

Research Tools

  • Chemical Probes: Studying cereblon-dependent ubiquitination pathways .

  • Scaffold for Hybrid Molecules: Merging with antibody fragments for tumor-targeted delivery.

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